molecular formula C14H20Cl4I2N2 B1662570 Chlorisondamine diiodide CAS No. 96750-66-2

Chlorisondamine diiodide

Cat. No.: B1662570
CAS No.: 96750-66-2
M. Wt: 611.9 g/mol
InChI Key: FPNVAOZHQUJJJQ-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Chlorisondamine diiodide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that mediate fast synaptic transmission in the central and peripheral nervous systems.

Mode of Action

This compound acts as a potent antagonist of the nicotinic acetylcholine receptors . It binds to these receptors, blocking the binding of acetylcholine, a neurotransmitter. This prevents the opening of the ion channel and inhibits the flow of sodium ions into the neuron, thereby blocking the generation of action potentials .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic system . By blocking the nicotinic acetylcholine receptors, this compound disrupts the normal functioning of this system, which can lead to various downstream effects depending on the specific location of these receptors in the body .

Pharmacokinetics

Given its potent and long-lasting effects, it is likely that the compound has good bioavailability and can effectively reach its target sites in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of signal transmission in neurons. By blocking the nicotinic acetylcholine receptors, this compound prevents the generation of action potentials, thereby inhibiting neuronal communication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the nicotinic acetylcholine receptors could potentially affect the action of this compound. More research is needed to fully understand these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorisondamine diiodide can be synthesized by reacting chlorisondamine with iodine in the presence of a suitable solvent. The reaction typically involves the use of organic solvents such as chloroform or acetone . The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the diiodide salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Chlorisondamine diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of chlorisondamine, which can have different pharmacological properties .

Scientific Research Applications

Chlorisondamine diiodide has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Chlorisondamine Diiodide: this compound is unique due to its long-lasting and irreversible blockade of nicotinic acetylcholine receptors. Unlike other similar compounds, it provides a more sustained inhibition of nicotine’s central actions, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVAOZHQUJJJQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70582020
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96750-66-2, 69-27-2
Record name 4,5,6,7-Tetrachloro-2-methyl-2-[2-(trimethylazaniumyl)ethyl]-2,3-dihydro-1H-isoindol-2-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70582020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-2,3-dihydro-2-methyl-2-[2-(trimethylammonio)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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